3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde
Overview
Description
3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol .
Synthesis Analysis
The synthesis of isoxazole derivatives like this compound has been a topic of interest in many studies . The presence of certain groups on the reactants can influence the regiochemistry of the reaction . Further structural optimizations can lead to the discovery of a series of compounds with novel scaffolds .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring structure . The pyrazole ring, which is considered an interesting class in drug discovery, consists of two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Scientific Research Applications
Facile Synthesis and Antioxidant Evaluation
Isoxazolone derivatives, including compounds similar to "3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde," are recognized for their significant biological and medicinal properties. They serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. A study highlights a simple and environmentally friendly procedure for preparing 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the versatility of isoxazole derivatives in organic synthesis and potential antioxidant applications (Laroum et al., 2019).
Corrosion Inhibition
Compounds structurally related to "this compound," such as tolyltriazole, have been studied for their corrosion inhibition properties, particularly for copper and brass in corrosive environments. This underscores the utility of such compounds in industrial applications, offering protection to metals against corrosion (Walker, 1976).
Neuroprotective Strategies
Research on neuroprotective agents for cerebrovascular stroke includes the evaluation of compounds targeting N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptors, indicating the relevance of isoxazole derivatives in developing treatments for minimizing disability post-stroke (Karsy et al., 2017).
Contribution to Anticancer Agents
Knoevenagel condensation, a key reaction in organic synthesis involving aldehydes, has been instrumental in generating compounds with potential anticancer activity. This includes research on pharmacophoric aldehydes and active methylenes to produce chemical libraries, demonstrating the importance of structural functionalities in drug discovery (Tokala et al., 2022).
Mechanism of Action
Target of Action
It is known that isoxazole derivatives, which include this compound, are often synthesized for their potential biological activities .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical reactions, but the specifics would depend on the exact nature of the derivative and its biological targets .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Isoxazole derivatives are known to have a range of potential biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Future Directions
The future directions for the study of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde and similar compounds could involve further structural optimizations to discover a series of compounds with novel scaffolds . Additionally, more research could be conducted to explore their capacity to allosterically enhance HIF-2 dimerization .
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTGUFCRIFLISC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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